molecular formula C17H18N4O3S2 B2645875 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 380436-83-9

3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2645875
CAS No.: 380436-83-9
M. Wt: 390.48
InChI Key: WWBQTFCERBXKGU-UHFFFAOYSA-N
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Description

Historical Development of Triazole-Sulfonamide Chemistry

The convergence of triazole and sulfonamide chemistry began with the independent discovery of their biological activities. Triazoles were first synthesized in 1885 as three-nitrogen heterocycles, gaining prominence after the 1940s with antifungal agents like fluconazole. Sulfonamides, introduced in the 1930s as antibacterials, later expanded into anticancer and antiglaucoma therapies due to their carbonic anhydrase inhibitory properties. The hybridization of these scaffolds emerged in the early 2000s, driven by the need to overcome drug resistance and enhance target specificity. For instance, sulfonamide-1,2,4-triazole hybrids reported in 2008 exhibited dual antifungal and antibacterial activity, outperforming streptomycin in some Gram-negative bacterial strains. A 2017 study further advanced this paradigm by integrating 1,2,3-triazoles with sulfonamide-dithiocarbamate moieties, achieving IC₅₀ values as low as 2.35 μM against prostate cancer cells.

Research Significance in Medicinal Chemistry

Triazole-sulfonamide hybrids address three critical challenges in drug discovery:

  • Multitarget Engagement : The sulfonamide group’s ability to bind zinc-containing enzymes (e.g., carbonic anhydrases) complements the triazole’s capacity for π-π stacking and hydrogen bonding with kinase domains.
  • Overcoming Resistance : Modifying substituents on the triazole ring (e.g., 3-methoxyphenyl groups) disrupts efflux pump recognition in resistant pathogens.
  • Tunable Pharmacokinetics : N,N-dimethylation of the sulfonamide moiety enhances blood-brain barrier penetration, as demonstrated in analogs targeting glioblastoma.

Recent work on compound 9 (a triazole-sulfonamide-glycoside hybrid) showed IC₅₀ values of 0.38 μM against VEGFR-2 and 3.2 nM against hCA XII, surpassing reference inhibitors like sorafenib. These results validate the hybrid approach for oncology applications.

Current Academic Landscape and Knowledge Gaps

While over 120 triazole-sulfonamide hybrids have been synthesized since 2015, key gaps persist:

  • Structural Diversity : Only 12% incorporate methoxyaryl substituents, despite their proven role in enhancing membrane permeability.
  • Mechanistic Studies : Most publications focus on synthesis and in vitro screening, with fewer than 20% employing molecular dynamics simulations to validate binding modes.
  • Resistance Profiling : No studies have systematically assessed resistance development in microbial strains exposed to triazole-sulfonamides.

A 2022 review highlighted that 68% of triazole-sulfonamide patents target infectious diseases, while only 19% focus on oncology, underscoring untapped potential in cancer therapy.

Theoretical Frameworks for Triazole-Sulfonamide Biochemical Activity

The bioactivity of these hybrids arises from three interrelated mechanisms:

1.4.1. Enzymatic Inhibition
Sulfonamides competitively inhibit carbonic anhydrases (CAs) by displacing the zinc-bound hydroxyl ion, while triazole nitrogens coordinate with active site residues. For hCA XII, this dual interaction reduces IC₅₀ values to sub-nanomolar ranges.

1.4.2. Kinase Modulation
The 1,2,4-triazole core in VEGFR-2 inhibitors forms hydrogen bonds with Cys919 and Asp1046, residues critical for ATP binding. Molecular docking of a methoxy-substituted analog showed a binding energy of -9.2 kcal/mol, compared to -8.1 kcal/mol for sorafenib.

1.4.3. Conformational Dynamics
Nuclear Overhauser effect (NOE) spectroscopy of N,N-dimethylated sulfonamides reveals a 120° dihedral angle between the triazole and benzene rings, optimizing interactions with hydrophobic enzyme pockets.

Table 1: Comparative Activity of Select Triazole-Sulfonamide Hybrids

Compound Target IC₅₀/EC₅₀ Reference
Sorafenib VEGFR-2 0.43 μM
SLC-0111 hCA XII 4.8 nM
Hybrid 9 hCA XII/VEGFR-2 3.2 nM/0.38 μM
8g (PC-3 cells) Antiproliferative 2.35 μM

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-20(2)26(22,23)15-9-4-6-12(10-15)16-18-19-17(25)21(16)13-7-5-8-14(11-13)24-3/h4-11H,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBQTFCERBXKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

  • Step 1: : Formation of 3-methoxyphenyltriazole through the cyclization of 3-methoxyphenylhydrazine and formamide.

  • Step 2: : Introduction of the sulfanyl group using thiolating agents such as thiourea.

  • Step 3: : Coupling with N,N-dimethylbenzene-1-sulfonyl chloride using a base like triethylamine, forming the final product.

Industrial Production Methods

In industrial settings, this synthesis is optimized for scale-up by:

  • Streamlining reaction steps to minimize by-products.

  • Employing continuous flow chemistry for improved efficiency and control.

  • Utilizing catalysis and greener solvents for eco-friendly production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions with agents like hydrogen peroxide or permanganate, leading to sulfoxides or sulfones.

  • Reduction: : Reduction can be achieved using reagents like sodium borohydride, producing the corresponding thiol derivative.

  • Substitution: : It can participate in nucleophilic substitution reactions due to its sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Performed under acidic or basic conditions.

  • Reduction: : Usually carried out in ethanol or other suitable solvents.

  • Substitution: : Requires polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

  • Oxidation: : Sulfoxide, sulfone derivatives.

  • Reduction: : Thiol derivatives.

  • Substitution: : Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the methoxyphenyl and sulfanyl groups in this compound enhances its interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections. Studies have shown that similar triazole derivatives demonstrated substantial activity against various pathogens, suggesting that this compound may also possess similar efficacy .

Anticancer Properties
The structural characteristics of 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide may contribute to its potential as an anticancer agent. Research on related triazole compounds has revealed their ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfonamide moiety is known for its role in enhancing solubility and bioavailability, which are critical factors for drug development .

Enzyme Inhibition
The compound's design suggests potential as an inhibitor for specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit carbonic anhydrases and other enzymes crucial in metabolic processes. Investigations into the enzyme inhibitory effects of similar compounds have shown promising results, indicating that this compound could be explored for therapeutic applications targeting metabolic disorders .

Agricultural Applications

Fungicides
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. Compounds with similar structures have been effectively used to combat fungal diseases in crops. Given the antimicrobial properties associated with triazole derivatives, this compound could be evaluated for its efficacy as a fungicide in agricultural settings .

Herbicides
Research into the herbicidal properties of triazole-containing compounds suggests that they may interfere with plant growth by inhibiting specific biosynthetic pathways. This compound's potential application as a herbicide could be explored through field studies and laboratory assays to determine its effectiveness against common agricultural weeds .

Materials Science

Polymer Chemistry
The unique structure of 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide allows it to be integrated into polymer matrices for enhanced material properties. Research indicates that incorporating such compounds can improve thermal stability and mechanical strength in polymers. This application warrants further exploration in material synthesis and engineering .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of various triazole derivatives against a panel of bacterial strains. Results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This suggests that 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide may follow a similar trend .

Anticancer Activity Assessment

In vitro studies on related sulfonamide derivatives revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. Similar investigations on the target compound could elucidate its potential as a novel anticancer agent .

Mechanism of Action

This compound exerts its effects through:

  • Molecular Targets: : Interacts with proteins, enzymes, and receptors, altering their function.

  • Pathways Involved: : Influences pathways such as signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in triazole substituents, sulfonamide groups, and aryl moieties. Key differences in physicochemical properties, synthetic routes, and bioactivity are highlighted below.

Structural and Functional Group Comparisons

Compound Name/Structure Key Substituents Biological Activity (Inferred/Reported) Solubility/Lipophilicity References
3-[4-(3-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide 3-Methoxyphenyl, sulfanyl, N,N-dimethyl sulfonamide Antimicrobial (analog-based inference) Moderate (dimethyl sulfonamide reduces polarity)
N-(3-Methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide Methylsulfanyl, phenoxy sulfonamide Not reported Low (phenoxy group increases hydrophobicity)
4-Amino-2-[4-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol 4-Methylphenyl, phenol Antibacterial, antifungal (explicitly reported) High (phenolic -OH enhances hydrophilicity)
3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 4-Bromophenyl, 3-methoxybenzylthio, pyridine Not reported Moderate (bromine and pyridine balance lipophilicity)
3-[4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide Cycloheptyl, diethyl sulfonamide Not reported Low (bulky cycloheptyl reduces solubility)

Key Observations

Substituent Effects on Bioactivity: The phenolic -OH in 4-amino-2-[4-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol enhances antimicrobial efficacy against S. aureus and E. coli , likely due to improved target binding via hydrogen bonding. In contrast, the target compound’s N,N-dimethyl sulfonamide may favor membrane permeability but reduce direct polar interactions . Bromine in 3-(4-(4-bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine could enhance halogen bonding with biological targets, a feature absent in the target compound .

Impact of Sulfonamide Substituents: N,N-Dimethyl sulfonamide (target compound) vs.

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for triazole-sulfonamide hybrids, such as cyclocondensation of amidrazones with sulfonyl chlorides (as in and ) . However, its discontinued commercial status () suggests challenges in scalability or stability.

Research Findings and Gaps

  • Antimicrobial Potential: While the target compound’s exact activity is unspecified, analogs with sulfanyl-triazole cores exhibit broad-spectrum antimicrobial effects . Further studies could evaluate its potency against resistant strains.
  • Structural Optimization : Replacement of N,N-dimethyl with polar groups (e.g., -OH or -NH₂) might improve solubility without compromising activity, as seen in and .
  • Computational Insights : Molecular docking studies could clarify the role of the 3-methoxyphenyl group in target binding compared to bromophenyl or cycloheptyl analogs.

Biological Activity

3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on various studies and provides insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3S2C_{17}H_{18}N_4O_3S_2, and it features a triazole ring, a sulfonamide group, and a methoxyphenyl moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide have shown significant activity against various bacterial strains. A study indicated that triazole compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
Target CompoundMultiple strainsTBD

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) signaling pathways. This modulation leads to a decrease in pro-inflammatory cytokines .

Mechanism of Action:

  • Inhibition of NF-κB: Reduces expression of inflammatory mediators.
  • MAPK Pathway Modulation: Alters cell signaling involved in inflammation.

Anticancer Activity

The potential anticancer effects of triazole derivatives have been documented in various studies. For example, certain triazoles exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring significantly enhance anticancer activity .

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Case Studies

  • Study on Antimicrobial Effects: A recent study evaluated the antimicrobial efficacy of various triazole derivatives against gram-positive and gram-negative bacteria. The results showed that modifications in the side chains could significantly enhance antimicrobial potency.
  • Anti-inflammatory Evaluation: Another study focused on the anti-inflammatory effects of a related triazole compound in an animal model of arthritis, demonstrating reduced swelling and inflammation markers.

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are optimal for synthesizing 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide, considering steric and electronic effects?

  • Methodology :

  • Step 1 : Construct the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH) .

  • Step 2 : Introduce the 3-methoxyphenyl group via nucleophilic substitution using 3-methoxybenzyl halides in the presence of a base (e.g., triethylamine) to minimize steric hindrance .

  • Step 3 : Sulfonamide formation by reacting the triazole intermediate with N,N-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane .

  • Optimization : Use continuous flow reactors to enhance yield and purity (~75–85% yield reported for analogous compounds) .

    • Key Considerations :
  • Steric effects from the methoxyphenyl group may slow substitution rates; elevated temperatures (60–80°C) or microwave-assisted synthesis can mitigate this .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify protons on the triazole ring (δ 8.1–8.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm for N,N-dimethyl) .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and triazole C=N vibrations (1600–1500 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement of the triazole and sulfonamide moieties (e.g., bond angles: 117–123° for triazole N-C-S) .
    • Table 1 : Key Spectral Data for Analogous Compounds
TechniqueObserved Peaks (Compound Class)Reference
1H NMR δ 8.2 ppm (triazole H)
FT-IR 1320 cm⁻¹ (S=O stretch)
X-ray Dihedral angle: 85° (triazole/sulfonamide)

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity and stability of this compound?

  • Methodology :

  • Geometry Optimization : Use B3LYP/6-31G(d,p) basis sets to model the molecule’s electronic structure .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess stability (e.g., ΔE = 4.2 eV for similar triazole-sulfonamides) .
  • Reactivity Hotspots : Identify electrophilic regions (e.g., sulfur atoms in sulfonamide) prone to nucleophilic attack .
    • Validation : Compare computed IR/NMR spectra with experimental data (RMSD < 5% for bond lengths) .

Q. What strategies resolve contradictions between theoretical predictions and experimental spectroscopic data?

  • Case Study : Discrepancies in 13C NMR chemical shifts (computed vs. observed):

  • Root Cause : Solvent effects or crystal packing forces not modeled in DFT .
  • Solution : Incorporate solvent models (e.g., PCM for DMSO) or refine crystallographic data (R-factor < 0.05) .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this sulfonamide-triazole hybrid?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL .
  • Time-Kill Kinetics : Monitor bactericidal effects over 24 hours (e.g., 99% reduction at 4× MIC) .
  • Mechanistic Probes : Use β-galactosidase release assays to assess membrane disruption .

Q. How does the 3-methoxyphenyl substituent influence electronic configuration and biological interactions?

  • Electronic Effects :

  • The methoxy group donates electron density via resonance, stabilizing the triazole ring and enhancing π-π stacking with bacterial DNA gyrase .
    • Biological Impact :
  • Increased lipophilicity (logP ~2.8) improves membrane permeability compared to non-substituted analogs (logP ~1.5) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s bioactivity across studies?

  • Case Example : Discrepant IC₅₀ values in antifungal assays:

  • Potential Causes : Variability in fungal strains (e.g., C. albicans vs. A. fumigatus) or assay conditions (pH, incubation time) .
  • Resolution : Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., fluconazole) .

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